(2S)-2-Azaniumyl-4,4-dimethylpentanoate (2S)-2-Azaniumyl-4,4-dimethylpentanoate gamma-Methylleucine is an auxiliary for copper-catalyzed asymmetric Michael reactions.
Brand Name: Vulcanchem
CAS No.: 57224-50-7
VCID: VC0528682
InChI: InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
SMILES: CC(C)(C)CC(C(=O)O)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

(2S)-2-Azaniumyl-4,4-dimethylpentanoate

CAS No.: 57224-50-7

Inhibitors

VCID: VC0528682

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-Azaniumyl-4,4-dimethylpentanoate - 57224-50-7

CAS No. 57224-50-7
Product Name (2S)-2-Azaniumyl-4,4-dimethylpentanoate
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name (2S)-2-amino-4,4-dimethylpentanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Standard InChIKey LPBSHGLDBQBSPI-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C)C[C@@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)CC(C(=O)O)N
Canonical SMILES CC(C)(C)CC(C(=O)[O-])[NH3+]
Appearance Solid powder
Description gamma-Methylleucine is an auxiliary for copper-catalyzed asymmetric Michael reactions.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-amino-3-tert-butylpropionic acid
gamma-methyl-L-leucine
gamma-methylleucine
neopentylglycine
Reference 1: Yu X, Wang X, Engel PC. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis. FEBS J. 2014 Jan;281(1):391-400. doi: 10.1111/febs.12609. Epub 2013 Dec 9. PubMed PMID: 24206068.
2: Kawato HC, Nakayama K, Inagaki H, Nakajima R, Kitamura A, Someya K, Ohta T. Synthesis and antifungal activity of rhodopeptin analogues. 1. Modification of the east and south amino acid moieties. Org Lett. 2000 Apr 6;2(7):973-6. PubMed PMID: 10768200.
3: Kikuchi T, Kubo K, Ohtaki T, Suzuki N, Asami T, Shimamoto N, Wakimasu M, Fujino M. Endothelin-1 analogues substituted at both position 18 and 19: highly potent endothelin antagonists with no selectivity for either receptor subtype ETA or ETB. J Med Chem. 1993 Dec 10;36(25):4087-93. PubMed PMID: 8258832.
4: Fauchère JL, Petermann C. Synthesis of gamma-methyl-L-leucine (neopentylglycine, Neo) and derivatives suitable for peptide synthesis. Int J Pept Protein Res. 1981 Sep;18(3):249-55. PubMed PMID: 7341518.
5: Sasada T, Ghendler Y, Wang JH, Reinherz EL. Thymic selection is influenced by subtle structural variation involving the p4 residue of an MHC class I-bound peptide. Eur J Immunol. 2000 May;30(5):1281-9. PubMed PMID: 10820373.
PubChem Compound 194032
Last Modified Nov 11 2021
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